

Spectroscopic and Bioactivity Profile of Isoamyl Angelate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl angelate*

Cat. No.: *B085175*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl angelate, a naturally occurring ester found in Roman chamomile (*Chamaemelum nobile*), is a significant contributor to the plant's characteristic aroma and has demonstrated potential as a bioactive compound. This technical guide provides a comprehensive overview of the spectroscopic data for **isoamyl angelate**, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and known Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are presented, alongside a discussion of its role in modulating central nervous system activity. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

- IUPAC Name: 3-methylbutyl (2Z)-2-methylbut-2-enoate
- Synonyms: Angelic acid isoamyl ester, Isopentyl angelate
- Molecular Formula: $C_{10}H_{18}O_2$
- Molecular Weight: 170.25 g/mol [1]
- Appearance: Colorless liquid

- Odor: Fruity, chamomile-like

Spectroscopic Data

The following tables summarize the key spectroscopic data for **isoamyl angelate**. Note that the ^1H and ^{13}C NMR and IR data are predicted based on the chemical structure and analysis of analogous compounds, as direct experimental spectra are not readily available in the public domain.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ^1H NMR Chemical Shifts for **Isoamyl Angelate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.05	qq	1H	$\text{CH}=\text{C}(\text{CH}_3)_2$
~4.10	t	2H	$-\text{O}-\text{CH}_2-\text{CH}_2-$
~1.95	dq	3H	$=\text{C}-\text{CH}_3$
~1.85	m	3H	$=\text{C}(\text{CH})-\text{CH}_3$
~1.70	m	1H	$-\text{CH}_2-\text{CH}(\text{CH}_3)_2$
~1.55	q	2H	$-\text{O}-\text{CH}_2-\text{CH}_2-$
~0.92	d	6H	$-\text{CH}(\text{CH}_3)_2$

Predicted in CDCl_3 at 400 MHz.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Isoamyl Angelate**

Chemical Shift (δ) ppm	Assignment
~168.0	C=O (Ester)
~138.5	=C(CH ₃) ₂
~128.0	CH=
~63.5	-O-CH ₂ -
~37.5	-CH ₂ -CH(CH ₃) ₂
~25.0	-CH(CH ₃) ₂
~22.5	-CH(CH ₃) ₂
~20.5	=C-CH ₃
~15.8	=C(CH)-CH ₃

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Peaks for **Isoamyl Angelate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (α,β -unsaturated ester)
~1650	Medium	C=C stretch (alkene)
~1240	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

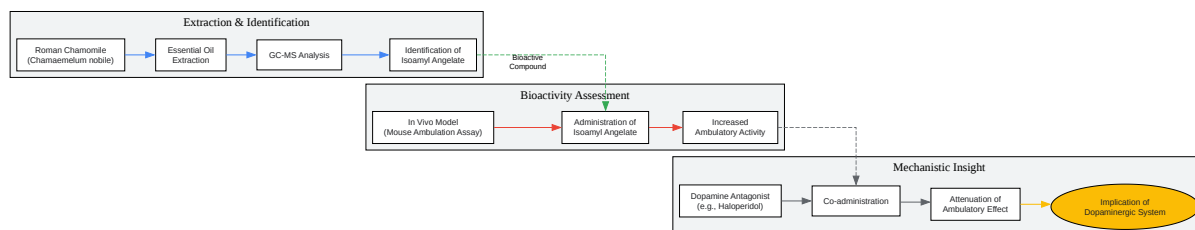
Table 4: Mass Spectrometry Data for **Isoamyl Angelate**

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1][2]
Molecular Weight	170.25 g/mol	[1][2]
Exact Mass	170.13068 g/mol	[1]
Fragmentation (GC-MS)	27 peaks observed	[1]

Expected Fragmentation Pattern: The mass spectrum of **isoamyl angelate** is expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely involve the loss of the isoamyl group (C₅H₁₁) resulting in a fragment at m/z 100 (angelic acid cation) and subsequent loss of CO to give a fragment at m/z 72. Cleavage of the isoamyl side chain would also be expected, leading to a prominent peak at m/z 70 due to the stable isopentyl cation.

Bioactivity and Signaling Pathway

Isoamyl angelate has been identified as a key bioactive constituent in Roman chamomile essential oil, contributing to its observed psychostimulant effects. Research has shown that it can promote ambulation in mice, an effect that is attenuated by dopamine antagonists. This suggests that **isoamyl angelate**'s mechanism of action may involve the dopaminergic system.



[Click to download full resolution via product page](#)

Caption: Workflow for the identification and bioactivity assessment of **isoamyl angelate**.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of liquid ester samples like **isoamyl angelate**.

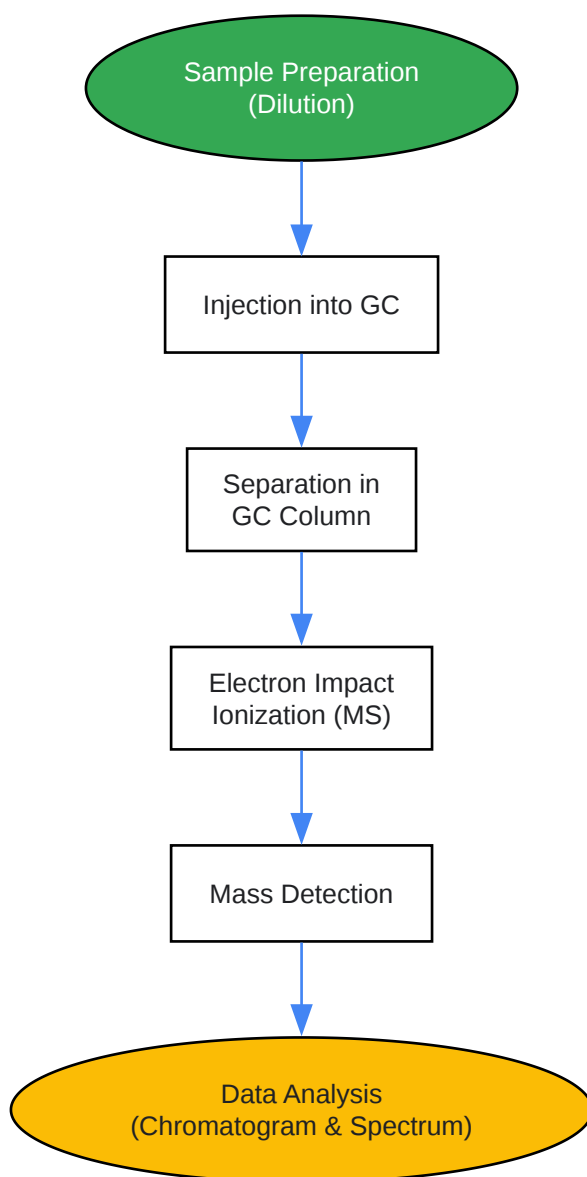
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of **isoamyl angelate**.

Methodology:

- Sample Preparation: Dilute the **isoamyl angelate** sample (e.g., 1 μ L) in a suitable volatile solvent such as hexane or dichloromethane (e.g., 1 mL).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness) is typically suitable.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 $^{\circ}$ C.
 - Oven Temperature Program: Start at 60 $^{\circ}$ C, hold for 2 minutes, then ramp at a rate of 5 $^{\circ}$ C/min to 240 $^{\circ}$ C and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Ion Source Temperature: 230 $^{\circ}$ C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to **isoamyl angelate** can be analyzed for its fragmentation pattern and compared to spectral libraries for confirmation.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the chemical structure of **isoamyl angelate**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **isoamyl angelate** in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Approximately 12 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **isoamyl angelate**.

Methodology:

- Sample Preparation: As **isoamyl angelate** is a liquid, it can be analyzed directly as a neat thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition (Thin Film Method):
 - Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin film.
 - Mount the plates in the spectrometer's sample holder.
- Acquisition (ATR Method):
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Place a drop of the sample directly onto the ATR crystal.
- Spectral Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and bioactive properties of **isoamyl angelate**. The presented data and protocols are intended to facilitate

further research into this and related natural products. The potential for **isoamyl angelate** to modulate the dopaminergic system warrants further investigation for its applications in pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- | C₁₀H₁₈O₂ | CID 5366155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Bioactivity Profile of Isoamyl Angelate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085175#angelic-acid-isoamyl-ester-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com